2-(1-Methylheptyl)cyclopentanone
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Overview
Description
2-(1-Methylheptyl)cyclopentanone is an organic compound with the molecular formula C13H24O It is a cyclopentanone derivative, characterized by the presence of a cyclopentanone ring substituted with a 1-methylheptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylheptyl)cyclopentanone can be achieved through several methods. One common approach involves the reaction of cyclopentanone with 1-methylheptyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic hydrogenation of appropriate precursors. This method ensures high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylheptyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 1-methylheptyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentanone derivatives.
Scientific Research Applications
2-(1-Methylheptyl)cyclopentanone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methylheptyl)cyclopentanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: The parent compound, lacking the 1-methylheptyl group.
2-Methylcyclopentanone: A similar compound with a methyl group instead of the 1-methylheptyl group.
2-(1-Methylpropyl)cyclopentanone: Another derivative with a different alkyl substituent.
Uniqueness
2-(1-Methylheptyl)cyclopentanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
CAS No. |
54549-91-6 |
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Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
2-octan-2-ylcyclopentan-1-one |
InChI |
InChI=1S/C13H24O/c1-3-4-5-6-8-11(2)12-9-7-10-13(12)14/h11-12H,3-10H2,1-2H3 |
InChI Key |
VFGXVQOCGXKXDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C1CCCC1=O |
Origin of Product |
United States |
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